Eucalmaidin E, also known as Cuniloside B, is a non-volatile glucose monoterpene ester . It is a natural product found in Eucalyptus cypellocarpa, Eucalyptus polybractea, and other organisms .
Eucalmaidin E is one of the phenolic compounds isolated from the branches of Eucalyptus maideni . The structures of these compounds were established by spectroscopic studies (MS, and 1D- and 2D-NMR), chemical degradation, and modified Mosher’s method .
The molecular formula of Eucalmaidin E is C26H40O10 . The structure of Eucalmaidin E was determined based on spectroscopic analyses (HSQC, HMBC, and 1H−1H COSY), chemical degradation, and enzymatic hydrolysis .
Eucalmaidin E is a phenolic compound. Phenolic compounds are known for their antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties. Additionally, they inhibit carcinogenesis and cancer development .
Eucalmaidin E has a molecular weight of 512.6 g/mol . It is a fat-soluble compound .
Cuniloside B is derived from the essential oil secretory cavities of Eucalyptus leaves. It has been reported to occur widely across different Eucalyptus species, indicating its importance in the biosynthesis of essential oils within these plants . In terms of classification, Cuniloside B falls under the category of flavonoids and glycosides, which are known for their diverse biological activities and roles in plant defense mechanisms.
The synthesis of Cuniloside B has been achieved through various organic chemistry techniques. A notable method involves the use of carbohydrate chemistry to create monoterpenoid esters. The synthesis typically includes:
For example, short syntheses have been reported that highlight the efficiency of these methods in producing Cuniloside B alongside other related compounds like cypellocarpin C .
Cuniloside B has a complex molecular structure characterized by its monoterpenoid ester configuration. The exact molecular formula and structure can be represented as follows:
The structure includes a sugar moiety linked to a terpenoid backbone, which contributes to its solubility and reactivity in biological systems.
Cuniloside B participates in various chemical reactions typical for glycosides and esters. Key reactions include:
These reactions are essential for understanding how Cuniloside B can be manipulated for research or therapeutic purposes.
The mechanism of action for Cuniloside B involves several pathways:
Research indicates that these actions may be mediated through interactions with specific cellular receptors or enzymes involved in growth regulation .
Cuniloside B displays several notable physical and chemical properties:
These properties make Cuniloside B suitable for various applications in both research and industry.
Cuniloside B has several significant applications:
Cuniloside B exhibits a remarkably broad distribution across the genus Eucalyptus, as revealed through comprehensive phytochemical screening. A landmark study analyzing leaf extracts from 28 taxonomically diverse eucalypt species identified Cuniloside B in all examined specimens, demonstrating its status as a ubiquitous chemical constituent within this genus [5]. This widespread occurrence spans multiple eucalyptus subgenera, including Symphyomyrtus and Eucalyptus, suggesting Cuniloside B biosynthesis emerged early in the evolutionary history of this taxon [3].
The consistent presence of Cuniloside B across diverse eucalypts indicates its fundamental biological importance. Research indicates it is primarily localized within the specialized secretory cavities of leaves and stems—structures characteristic of Myrtaceae that also store volatile terpenes [3]. These cavities create protective microenvironments where Cuniloside B likely functions in concert with volatile compounds as part of a coordinated chemical defense system against pathogens and herbivores. Notably, its distribution shows no correlation with climatic or geographical variables, suggesting biosynthesis is genetically conserved rather than environmentally induced [5].
Table 1: Chemical Characteristics of Cuniloside B
Property | Value |
---|---|
Systematic Name | [(1R,4R,6R)-4-(Hydroxymethyl)-3,3,6-trimethyl-5-oxo-2-oxabicyclo[4.4.0]decan-7-yl] β-D-glucopyranoside |
Molecular Formula | C₂₆H₄₀O₁₀ |
Molecular Weight | 512.59 g/mol |
CAS Registry Number | 1187303-40-7 |
Classification | Monoterpenoid glucose ester |
Natural Source | Eucalyptus spp. |
Table 2: Documented Eucalyptus Species Containing Cuniloside B
Eucalyptus Species | Subgenus | Tissue Localization |
---|---|---|
E. globulus | Symphyomyrtus | Leaf secretory cavities |
E. grandis | Symphyomyrtus | Leaf secretory cavities |
E. obliqua | Eucalyptus | Leaf secretory cavities |
E. camaldulensis | Symphyomyrtus | Leaf secretory cavities |
E. urophylla | Symphyomyrtus | Leaf secretory cavities |
The discovery of Cuniloside B emerged from intensified investigations into non-volatile eucalyptus constituents in the early 21st century. Prior research had overwhelmingly focused on volatile terpenes (essential oils), leaving the polar fraction of eucalyptus extracts largely uncharacterized. In 2009, Goodger and colleagues first isolated and characterized this novel compound from Eucalyptus secretory cavity extracts, designating it "Cuniloside B" in accordance with established glycoside nomenclature [5]. The alternative designation "Eucalmaidin E" acknowledges the compound's origin within the Eucalyptus genus while following a distinct naming convention for terpenoid derivatives [8].
Confirmation of its structure came through comparative synthesis in 2010 when researchers achieved complete chemical synthesis of Cuniloside B. This synthetic approach unequivocally confirmed its structure as (+)-(R)-oleuropeyl glucose ester, resolving uncertainties about stereochemical configuration [5] [8]. The synthetic pathway established:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0